3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of brominated furan rings and long alkyl chains, which contribute to its distinct chemical behavior and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-c]pyrrole structureThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the brominated furan rings.
Substitution: The bromine atoms in the furan rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the furan rings .
Scientific Research Applications
3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The brominated furan rings and long alkyl chains contribute to its binding affinity and reactivity with various substrates. The compound’s effects are mediated through its ability to modulate chemical reactions and biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(thieno-2-yl)-N-(2-octyldodecyl)phthalimide
- 4,8-Bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole)-6-ium-5-ide
- 3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of brominated furan rings and long alkyl chains. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C54H86Br2N2O4 |
---|---|
Molecular Weight |
987.1 g/mol |
IUPAC Name |
1,4-bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C54H86Br2N2O4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3 |
InChI Key |
IQTAAPMKDWGXFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(O3)Br)C1=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.